7-(2,4-dinitrophenoxy)-2-methyl-3-phenoxy-4H-chromen-4-one
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Overview
Description
7-(2,4-dinitrophenoxy)-2-methyl-3-phenoxy-4H-chromen-4-one is a complex organic compound with the molecular formula C23H16N2O9 It is known for its unique structural features, which include a chromenone core substituted with phenoxy and dinitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dinitrophenoxy)-2-methyl-3-phenoxy-4H-chromen-4-one typically involves the reaction of 2,4-dinitrophenol with appropriate phenoxy and chromenone derivatives. One common method involves the reaction of 2,4-dinitrochlorobenzene with an alkali metal alcoholate in a non-polar, inert solvent at temperatures ranging from -25°C to 50°C . This reaction forms the dinitrophenoxy intermediate, which can then be further reacted with chromenone derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, phase-transfer catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-dinitrophenoxy)-2-methyl-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diamino derivatives.
Scientific Research Applications
7-(2,4-dinitrophenoxy)-2-methyl-3-phenoxy-4H-chromen-4-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(2,4-dinitrophenoxy)-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, its phenoxy groups may interact with cellular proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,4-dinitrophenoxy)-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one
- 5-(2,4-dinitrophenoxy)-7-methyl-4-phenyl-2H-chromen-2-one
- 2,5-dimethyl-3-phenoxy-7-propoxy-4H-chromen-4-one
Uniqueness
7-(2,4-dinitrophenoxy)-2-methyl-3-phenoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of phenoxy and dinitrophenoxy groups makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C22H14N2O8 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
7-(2,4-dinitrophenoxy)-2-methyl-3-phenoxychromen-4-one |
InChI |
InChI=1S/C22H14N2O8/c1-13-22(32-15-5-3-2-4-6-15)21(25)17-9-8-16(12-20(17)30-13)31-19-10-7-14(23(26)27)11-18(19)24(28)29/h2-12H,1H3 |
InChI Key |
WXCTUMKXZJPBHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC4=CC=CC=C4 |
Origin of Product |
United States |
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